Cas no 2742653-50-3 (3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride)
![3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride structure](https://ja.kuujia.com/scimg/cas/2742653-50-3x500.png)
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyridine-3-propanoic acid, 8-bromo-, hydrochloride (1:1)
- Z5405727258
- 2742653-50-3
- 3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride
- EN300-37156232
- 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride
-
- インチ: 1S/C10H9BrN2O2.ClH/c11-8-2-1-5-13-7(3-4-9(14)15)6-12-10(8)13;/h1-2,5-6H,3-4H2,(H,14,15);1H
- InChIKey: GVFRKYFSEJAWBV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CN2C1=NC=C2CCC(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 303.96142g/mol
- どういたいしつりょう: 303.96142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37156232-10.0g |
3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride |
2742653-50-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-18 | |
Enamine | EN300-37156232-5.0g |
3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride |
2742653-50-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-18 | |
Enamine | EN300-37156232-2.5g |
3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride |
2742653-50-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-18 | |
Aaron | AR028TZR-100mg |
3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride |
2742653-50-3 | 95% | 100mg |
$603.00 | 2025-02-17 | |
Aaron | AR028TZR-500mg |
3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride |
2742653-50-3 | 95% | 500mg |
$1328.00 | 2025-02-17 | |
Aaron | AR028TZR-1g |
3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride |
2742653-50-3 | 95% | 1g |
$1695.00 | 2025-02-17 | |
1PlusChem | 1P028TRF-500mg |
3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride |
2742653-50-3 | 95% | 500mg |
$1233.00 | 2024-05-07 | |
Enamine | EN300-37156232-0.05g |
3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride |
2742653-50-3 | 95.0% | 0.05g |
$282.0 | 2025-03-18 | |
Enamine | EN300-37156232-0.25g |
3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride |
2742653-50-3 | 95.0% | 0.25g |
$601.0 | 2025-03-18 | |
Enamine | EN300-37156232-0.5g |
3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride |
2742653-50-3 | 95.0% | 0.5g |
$947.0 | 2025-03-18 |
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
4. Book reviews
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochlorideに関する追加情報
Introduction to 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride (CAS No. 2742653-50-3)
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2742653-50-3, belongs to the imidazopyridine class of heterocyclic molecules, which are widely recognized for their diverse biological activities. The presence of a bromo substituent at the 8-position of the imidazo[1,2-a]pyridine core enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery initiatives.
The hydrochloride salt form of this compound improves its solubility in aqueous solutions, which is a critical factor in pharmaceutical formulations. This solubility profile facilitates its use in various biochemical assays and in vitro studies, thereby enabling researchers to evaluate its pharmacological properties more efficiently. The propanoic acid moiety at the 3-position introduces a carboxylic acid functionality, which can participate in hydrogen bonding interactions and further modulate the compound's binding affinity to biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of imidazopyridine derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds exhibit inhibitory activity against multiple enzymes and receptors involved in inflammatory pathways, making them promising candidates for treating chronic inflammatory diseases. Additionally, modifications to the imidazopyridine core, such as the introduction of bromo substituents, have been shown to enhance binding affinity and selectivity.
In particular, 8-bromoimidazo[1,2-a]pyridine derivatives have been investigated for their potential role in oncology research. Preclinical studies suggest that these compounds can disrupt key signaling pathways involved in cancer cell proliferation and survival. The bromo group at the 8-position is particularly noteworthy, as it has been shown to improve metabolic stability and bioavailability upon oral administration. This structural feature makes 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride a compelling candidate for further exploration in oncology drug development.
The propanoic acid hydrochloride salt form of this compound has also been utilized in synthetic chemistry as an intermediate for more complex molecules. Its well-defined structure allows for facile functionalization at multiple positions, enabling chemists to generate libraries of derivatives with tailored biological activities. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying lead compounds for drug development.
Current research efforts are focused on optimizing the pharmacokinetic properties of imidazopyridine derivatives. One area of interest is improving their oral bioavailability by modifying solubility and permeability profiles. The hydrochloride salt form of 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride has been shown to enhance solubility, which is a critical factor in determining oral absorption rates. Further studies are underway to explore additional modifications that could further improve these properties.
Another significant focus is on enhancing selectivity to minimize off-target effects. The unique structural features of 8-bromoimidazo[1,2-a]pyridine derivatives contribute to their selectivity for certain biological targets over others. For instance, recent studies have highlighted their potential as inhibitors of Janus kinases (JAKs), which play a crucial role in immune responses and inflammation. By fine-tuning the substitution pattern on the imidazopyridine core, researchers aim to develop compounds that exhibit high selectivity for JAK enzymes while sparing other kinases.
The propanoic acid moiety at the 3-position also offers opportunities for further structural optimization. This group can be modified to introduce additional functionalities that enhance binding interactions or improve metabolic stability. For example, esterification or amidation of the carboxylic acid group could alter the compound's pharmacokinetic profile while maintaining or even enhancing its biological activity.
In conclusion, 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride (CAS No. 2742653-50-3) represents a promising candidate for pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents with potential applications in oncology and inflammation-related diseases. Ongoing research efforts are focused on optimizing its pharmacokinetic properties and enhancing selectivity to ensure its clinical viability. As our understanding of biological pathways continues to evolve, compounds like this are poised to play a pivotal role in the next generation of drug therapies.
2742653-50-3 (3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride) 関連製品
- 1592281-85-0({spiro3.5nonan-1-yl}hydrazine)
- 2137912-82-2(4-Chloro-1-(cyclopropylamino)pent-4-en-2-one)
- 2229099-32-3(3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)
- 1588319-42-9(methyl 6-(4-aminobutanamido)hexanoate)
- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)
- 73069-25-7((±)-Praeruptorin A)
- 1806549-40-5(Ethyl 6-hydroxy-3-(trifluoromethyl)picolinate)
- 2297116-13-1(Cyclohexanemethanamine, 4-[(2-fluoroethyl)amino]-)
- 1495113-01-3((1-methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine)